molecular formula C26H23FN2O7S B11629314 ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11629314
M. Wt: 526.5 g/mol
InChI Key: BENGXMMJNIGCJR-XUTLUUPISA-N
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Description

Ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Introduction of Functional Groups:

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent systems to achieve the desired product efficiently.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The presence of the 4-fluorobenzoyl group in ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C26H23FN2O7S

Molecular Weight

526.5 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23FN2O7S/c1-5-36-25(33)23-13(2)28-26(37-23)29-20(15-8-11-17(34-3)18(12-15)35-4)19(22(31)24(29)32)21(30)14-6-9-16(27)10-7-14/h6-12,20,30H,5H2,1-4H3/b21-19+

InChI Key

BENGXMMJNIGCJR-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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